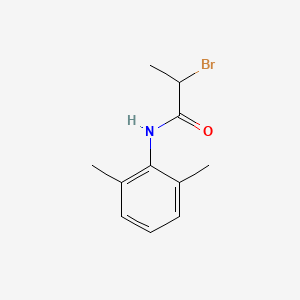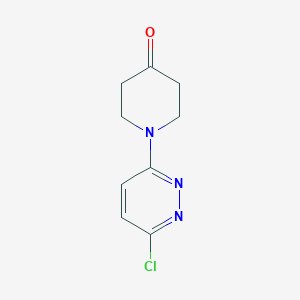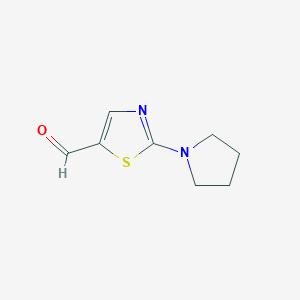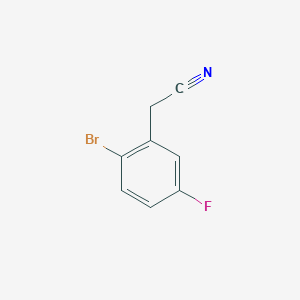
2-bromo-N-(2,6-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-bromo-N-(2,6-dimethylphenyl)propanamide is a brominated amide with a dimethylphenyl group. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related brominated compounds involves various strategies. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved and analyzed using techniques such as NMR, FT-IR spectroscopy, and high-resolution mass spectrometry . Similarly, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides was described, highlighting the solubility properties of the compounds in different solvents . These methods could potentially be adapted for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide.
Molecular Structure Analysis
The molecular structure of brominated compounds is often determined using X-ray diffraction. For example, the crystal structure of a coumarin-based fluorescent ATRP initiator was determined to belong to the monoclinic system . Another study provided the molecular geometry of a triorganotin cation . These findings suggest that 2-bromo-N-(2,6-dimethylphenyl)propanamide could also be crystallized and its structure analyzed using similar techniques.
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions. The reaction of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides and subsequent reactions with nucleophiles were studied, showing displacement of the bromide and formation of different products . This indicates that 2-bromo-N-(2,6-dimethylphenyl)propanamide may also undergo nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be quite diverse. For instance, the solubility of diorganotin bromides in water and other solvents was reported, as well as their dissociation in water . The crystal and calculated structure of a related compound was also analyzed, including weak hydrogen bonding interactions . These studies provide a basis for understanding the potential properties of 2-bromo-N-(2,6-dimethylphenyl)propanamide, such as solubility, dissociation, and intermolecular interactions.
Applications De Recherche Scientifique
Photocleavage Reactions
A study by Fu, Scheffer, and Trotter (1998) explored the photochemistry of monothioimides, including variants related to 2-bromo-N-(2,6-dimethylphenyl)propanamide. This research provides insights into the conformational aspects and potential photocleavage reactions of similar compounds (Fu, T. Y., Scheffer, J., & Trotter, J., 1998).
Synthesis and Antibacterial Properties
Baranovskyi et al. (2018) studied the synthesis of compounds like 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, including their antibacterial properties. This suggests the potential of similar bromo-propanamide derivatives in medicinal chemistry (Baranovskyi, V., Symchak, R., Pokryshko, O., Klymnyuk, S., & Grishchuk, B., 2018).
Polymer Synthesis
Percec and Wang (1990) researched the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through a catalyzed polymerization process involving similar bromo-dimethylphenyl compounds. This highlights its use in polymer chemistry (Percec, V. & Wang, J. H., 1990).
Fluorescent ATRP Initiator
Kulai and Mallet-Ladeira (2016) synthesized and analyzed a compound structurally similar to 2-bromo-N-(2,6-dimethylphenyl)propanamide, finding it to be an efficient fluorescent ATRP initiator. This indicates potential applications in polymerizations (Kulai, I. & Mallet-Ladeira, S., 2016).
Structural and Chemical Analysis
Dolzani et al. (1992) analyzed the structure-activity relationship of chiral or racemic 2-bromo-propanamides, including variations with dimethylphenyl groups. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Dolzani, L., Tamaro, M., Lagatolla, C., Monti-Bragadin, C., Cavicchioni, G., Marchetti, P., & D'angeli, F., 1992).
Ligand Preparation for Metal Complexes
Research by Irrgang et al. (2007) involved preparing ligands similar to 2-bromo-N-(2,6-dimethylphenyl)propanamide for use in metal complexes. This demonstrates its utility in the field of inorganic chemistry (Irrgang, T., Keller, S., Maisel, H., Kretschmer, W., & Kempe, R., 2007).
Analytical Chemistry Applications
Mishra et al. (2001) developed a method involving bromo-dimethylphenol derivatives for determining bromide in various samples. This points to the role of similar compounds in analytical chemistry applications (Mishra, S., Gosain, S., Jain, A., & Verma, K., 2001).
Propriétés
IUPAC Name |
2-bromo-N-(2,6-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFSHGMQMQXJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378863 |
Source


|
| Record name | 2-bromo-N-(2,6-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,6-dimethylphenyl)propanamide | |
CAS RN |
41708-73-0 |
Source


|
| Record name | 2-Bromo-N-(2,6-dimethylphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-(2,6-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

